4-(2-Chloropropyl)pyridine
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Overview
Description
4-(2-Chloropropyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered ring containing one nitrogen atom, which makes it a significant heterocyclic compound in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloropropyl)pyridine typically involves the reaction of pyridine with 2-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Pyridine+2-Chloropropyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloropropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products include 4-(2-azidopropyl)pyridine, 4-(2-thiopropyl)pyridine, and 4-(2-alkoxypropyl)pyridine.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
4-(2-Chloropropyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloropropyl)pyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
- 2-(3-Chloropropyl)pyridine
- 3-(Chloromethyl)pyridine
- 4-(3-Chloropropyl)morpholine
Comparison: 4-(2-Chloropropyl)pyridine is unique due to the position of the chloropropyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers and analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-(2-chloropropyl)pyridine |
InChI |
InChI=1S/C8H10ClN/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
SSTLDLHWSDXCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC=C1)Cl |
Origin of Product |
United States |
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